Cyclohexanecarboxamide, 2,3-dimethyl-
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Overview
Description
Cyclohexanecarboxamide, 2,3-dimethyl-(9CI) is an organic compound with the molecular formula C9H17NO. It is a derivative of cyclohexanecarboxamide, where two methyl groups are substituted at the 2 and 3 positions of the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanecarboxamide, 2,3-dimethyl-(9CI) typically involves the reaction of cyclohexanecarboxylic acid with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of Cyclohexanecarboxamide, 2,3-dimethyl-(9CI) may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired purity of the compound.
Types of Reactions:
Oxidation: Cyclohexanecarboxamide, 2,3-dimethyl-(9CI) can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.
Reduction: The compound can be reduced to form cyclohexanemethanamine derivatives.
Substitution: It can participate in substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexanecarboxylic acid derivatives.
Reduction: Formation of cyclohexanemethanamine derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Cyclohexanecarboxamide, 2,3-dimethyl-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxamide, 2,3-dimethyl-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Cyclohexanecarboxamide
- Cyclohexanecarboxylic acid
- Cyclohexanemethanamine
Comparison: Cyclohexanecarboxamide, 2,3-dimethyl-(9CI) is unique due to the presence of two methyl groups at the 2 and 3 positions of the cyclohexane ring. This structural modification can influence its chemical reactivity, biological activity, and physical properties compared to its analogs. For example, the methyl groups can enhance its lipophilicity, potentially improving its ability to cross biological membranes.
Properties
IUPAC Name |
2,3-dimethylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-6-4-3-5-8(7(6)2)9(10)11/h6-8H,3-5H2,1-2H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLLBPDHWVMPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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